LUF6000

Description

Properties

IUPAC Name |

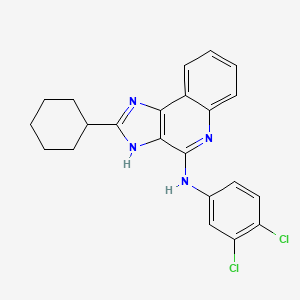

2-cyclohexyl-N-(3,4-dichlorophenyl)-3H-imidazo[4,5-c]quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Cl2N4/c23-16-11-10-14(12-17(16)24)25-22-20-19(15-8-4-5-9-18(15)26-22)27-21(28-20)13-6-2-1-3-7-13/h4-5,8-13H,1-3,6-7H2,(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJVRSIGHHSDSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC3=C(N2)C(=NC4=CC=CC=C43)NC5=CC(=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470994 | |

| Record name | LUF6000 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890087-21-5 | |

| Record name | LUF6000 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

LUF6000: A Deep Dive into its Mechanism of Action as an A3 Adenosine Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

LUF6000 is a potent and selective positive allosteric modulator (PAM) of the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, particularly inflammation.[1] As an allosteric modulator, this compound does not directly activate the A3AR but rather enhances the binding and/or efficacy of orthosteric agonists, such as the endogenous ligand adenosine. This property makes this compound a compelling therapeutic candidate, as it can amplify the natural, localized signaling of adenosine at sites of inflammation or tissue injury, potentially offering a more targeted and safer pharmacological approach compared to direct agonists. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on receptor activation, downstream signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism: Positive Allosteric Modulation of the A3 Adenosine Receptor

This compound's primary mechanism of action is its positive allosteric modulation of the A3AR. It binds to a site on the receptor that is topographically distinct from the orthosteric binding site where endogenous and synthetic agonists bind. This interaction induces a conformational change in the receptor that enhances the affinity and/or efficacy of orthosteric agonists.[1]

Quantitative Effects on A3AR Activation

The potentiation of agonist-induced A3AR activation by this compound has been quantified using various in vitro assays, most notably the [³⁵S]GTPγS binding assay. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G protein coupling. The following table summarizes the effects of this compound on the potency (EC50) and maximal efficacy (Emax) of the A3AR agonist Cl-IB-MECA across different species.

| Species | Condition | Agonist | EC50 (nM) | Emax (% of control) | Reference |

| Human | Control | Cl-IB-MECA | 15.1 | 100 | [2] |

| + 10 µM this compound | Cl-IB-MECA | 72.5 | ~250 | [2] | |

| Dog | Control | Cl-IB-MECA | 56.1 ± 27.0 | 100 | [3] |

| + 10 µM this compound | Cl-IB-MECA | 106.0 ± 19.7 | >250 | [3] | |

| Rabbit | Control | Cl-IB-MECA | - | 100 | [4] |

| + 10 µM this compound | Cl-IB-MECA | - | Increased Efficacy | [4] | |

| Mouse | Control | Cl-IB-MECA | - | 100 | [4] |

| + 10 µM this compound | Cl-IB-MECA | - | ~35% increase | [2] |

Note: EC50 values represent the concentration of agonist required to elicit 50% of the maximal response. Emax values represent the maximal response observed.

Downstream Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the modulation of key intracellular signaling pathways downstream of A3AR activation. The primary pathways identified are the NF-κB and Jak-STAT signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[5]

This compound, by potentiating A3AR activation, leads to the downregulation of key components of the NF-κB pathway. This includes the inhibition of PI3K, which in turn reduces the activity of the IKK complex. The decreased IKK activity results in reduced phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.

Jak-STAT Signaling Pathway

The Janus kinase (Jak) and Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling cascade involved in inflammation and immunity. Cytokine binding to their receptors activates associated Jaks, which then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by Jaks, dimerize, and translocate to the nucleus to regulate gene transcription.

This compound has been shown to downregulate the expression and/or activity of Jak-2 and STAT-1. The precise mechanism by which A3AR activation leads to the inhibition of the Jak-STAT pathway is still under investigation but is a key component of the anti-inflammatory effects of this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a combination of in vitro and in vivo experimental techniques. Below are detailed protocols for the key assays used.

[³⁵S]GTPγS Binding Assay

This functional assay is used to determine the potency (EC50) and efficacy (Emax) of ligands that activate G protein-coupled receptors.

Materials:

-

Cell membranes expressing the A3AR of interest (e.g., from transfected HEK293 cells)

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

-

GTPγS (unlabeled)

-

GDP

-

A3AR agonist (e.g., Cl-IB-MECA)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA

-

Scintillation cocktail

-

Glass fiber filter mats

-

96-well plates

-

Cell harvester

-

Scintillation counter

Protocol:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the A3AR using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

50 µL of Assay Buffer

-

10 µL of GDP solution (final concentration typically 10 µM)

-

10 µL of this compound or vehicle (DMSO) at various concentrations.

-

10 µL of A3AR agonist (e.g., Cl-IB-MECA) at various concentrations. For non-specific binding control wells, add 10 µM unlabeled GTPγS.

-

10 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).

-

-

Initiate Reaction: Add 10 µL of the cell membrane suspension (typically 5-20 µg of protein per well) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Scintillation Counting: Dry the filter mats and place them in scintillation vials with a suitable scintillation cocktail. Quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other readings. Plot the specific binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

Western Blot Analysis for NF-κB and Jak-STAT Pathway Proteins

This technique is used to detect and quantify the levels of specific proteins in cell lysates, providing insights into the activation state of signaling pathways.

Materials:

-

Cell line of interest (e.g., peripheral blood mononuclear cells, synoviocytes)

-

This compound

-

Stimulating agent (e.g., LPS or a cytokine, if necessary)

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα, anti-Jak-2, anti-STAT-1, anti-phospho-STAT-1, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with this compound at various concentrations for a specified time. If investigating stimulated pathways, add a stimulating agent like LPS after the this compound pre-treatment.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a protein assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target proteins to the loading control to compare protein levels between different treatment groups.

Conclusion

This compound represents a promising therapeutic agent that exerts its anti-inflammatory effects through the positive allosteric modulation of the A3 adenosine receptor. Its ability to enhance the natural signaling of adenosine leads to the downregulation of the pro-inflammatory NF-κB and Jak-STAT pathways. The experimental protocols and data presented in this guide provide a comprehensive framework for the continued investigation and development of this compound and other A3AR allosteric modulators.

References

- 1. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

LUF6000: A Positive Allosteric Modulator of the A3 Adenosine Receptor - A Technical Guide

Introduction

The A3 adenosine (B11128) receptor (A3AR), a member of the G-protein coupled receptor (GPCR) family, has emerged as a significant therapeutic target for a range of pathologies, particularly those with an inflammatory component.[1][2][3][4] The overexpression of A3AR in inflammatory and cancer cells, in contrast to its low expression in normal tissues, provides a therapeutic window for targeted intervention.[1][2][4][5] While orthosteric agonists have shown promise in clinical trials, their widespread receptor activation can lead to off-target effects.[1] Positive allosteric modulators (PAMs) offer a more nuanced approach. These molecules bind to a site on the receptor distinct from the endogenous ligand binding site, enhancing the affinity and/or efficacy of the natural agonist, adenosine.[1][6] This mechanism allows for a more localized and physiological modulation of receptor activity, particularly in environments with high adenosine concentrations, such as sites of inflammation or ischemia.[1][2][4]

LUF6000, an imidazoquinolinamine derivative, is a well-characterized positive allosteric modulator of the human A3AR.[1][7] It has been shown to potentiate the effects of A3AR agonists and has demonstrated significant anti-inflammatory properties in various preclinical models.[1][2][3][4][5] This technical guide provides an in-depth overview of this compound, focusing on its pharmacological profile, mechanism of action, and the experimental methodologies used for its characterization.

Pharmacological Profile of this compound

The activity of this compound has been quantified in a variety of in vitro assays. The following table summarizes key quantitative data regarding its allosteric modulation of the A3AR.

| Assay Type | Agonist | Species | Key Findings | Reference |

| [³⁵S]GTPγS Binding | Cl-IB-MECA | Human | This compound (10 µM) increased Emax by ~2-3 fold and increased EC50 by 5-6 fold. | [6] |

| [³⁵S]GTPγS Binding | Cl-IB-MECA | Dog | This compound (10 µM) substantially enhanced agonist efficacy. | [6] |

| [³⁵S]GTPγS Binding | Cl-IB-MECA | Rabbit | This compound (10 µM) substantially enhanced agonist efficacy. | [6] |

| [³⁵S]GTPγS Binding | Cl-IB-MECA | Mouse | This compound (10 µM) showed only weak activity. | [6] |

| [³⁵S]GTPγS Binding | Various Agonists | Human | This compound enhanced the Emax of low-efficacy agonists more than high-efficacy agonists. | [7] |

| cAMP Accumulation | Cl-IB-MECA | Human | This compound (3 µM) enhanced the Emax by 41%. | [8] |

| cAMP Accumulation | NECA | Human | This compound (3 µM) enhanced the Emax by less than 20%. | [8] |

| Radioligand Dissociation | [¹²⁵I]I-AB-MECA | Human | This compound slowed the rate of radioligand dissociation. | [6] |

Mechanism of Action

This compound functions as a positive allosteric modulator by binding to a topographically distinct site on the A3AR, which in turn induces a conformational change in the orthosteric binding pocket.[1][6] This allosteric interaction enhances the ability of endogenous adenosine and other agonists to bind to and activate the receptor.[1][3] A key characteristic of this compound is its ability to increase the maximal efficacy (Emax) of A3AR agonists, particularly those with lower intrinsic activity.[7] Interestingly, this compound alone does not activate the receptor, highlighting its dependence on the presence of an orthosteric agonist.[1][7]

The downstream signaling effects of this compound-mediated A3AR potentiation have been shown to involve the downregulation of the NF-κB signaling pathway.[1][2][4][5] This is achieved through the decreased expression and/or activity of key signaling intermediates such as PI3K, IKK, and IκB.[1] The inhibition of the NF-κB pathway, a central regulator of inflammation, is believed to be a primary contributor to the anti-inflammatory effects of this compound observed in vivo.[1][3]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures involved in the study of this compound, the following diagrams have been generated using the DOT language.

References

- 1. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A₃ adenosine receptor allosteric modulator induces an anti-inflammatory effect: in vivo studies and molecular mechanism of action - Leiden University [universiteitleiden.nl]

- 4. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genetic and functional modulation by agonist MRS5698 and allosteric enhancer this compound at the native A3 adenosine receptor in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of LUF6000: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LUF6000 has emerged as a promising anti-inflammatory agent through its unique mechanism of action as an allosteric modulator of the A3 adenosine (B11128) receptor (A3AR). This technical guide provides an in-depth overview of the core anti-inflammatory effects of this compound, presenting key quantitative data, detailed experimental protocols, and a visual representation of its signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating a deeper understanding of this compound's therapeutic potential.

Introduction

Inflammation is a complex biological response implicated in a wide array of pathologies, including autoimmune diseases and chronic inflammatory conditions. The A3 adenosine receptor (A3AR) is a G protein-coupled receptor that is overexpressed in inflammatory cells, making it a key target for therapeutic intervention.[1][2][3] this compound is an allosteric modulator that enhances the binding of the endogenous ligand adenosine to the A3AR, thereby potentiating its downstream signaling effects.[1][2][4] This targeted action, primarily at sites of inflammation where adenosine levels are elevated, positions this compound as a drug candidate with a potentially favorable safety profile.[1][2][4] Preclinical studies have demonstrated the anti-inflammatory efficacy of this compound in various animal models of inflammatory diseases.[1][2][3]

Core Anti-Inflammatory Effects of this compound: Quantitative Data

The anti-inflammatory efficacy of this compound has been demonstrated across multiple preclinical models. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Adjuvant-Induced Arthritis (AIA) in Rats [1]

| Parameter | Vehicle Control | This compound (100 µg/kg) |

| RA Clinical Score (Day 21) | ~ 9.5 | ~ 5.0 |

Data are estimated from graphical representations in Cohen et al., 2014.

Table 2: Effect of this compound on Monoiodoacetate (MIA)-Induced Osteoarthritis (OA) in Rats [1]

| Parameter | Vehicle Control | This compound (100 µg/kg) |

| Knee Swelling (mm) (Day 21) | ~ 3.0 | ~ 1.5 |

Data are estimated from graphical representations in Cohen et al., 2014.

Table 3: Effect of this compound on Concanavalin (B7782731) A-Induced Liver Inflammation in Mice [1]

| Parameter | Vehicle Control | This compound (10 µg/kg) | This compound (100 µg/kg) |

| SGPT (U/L) | ~ 3500 | ~ 2500 | ~ 1500 |

| SGOT (U/L) | ~ 4500 | ~ 3000 | ~ 2000 |

Data are estimated from graphical representations in Cohen et al., 2014.

Mechanism of Action: A3AR-Mediated Downregulation of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by allosterically modulating the A3AR, which leads to the downregulation of key pro-inflammatory signaling pathways. The primary mechanism involves the inhibition of the NF-κB pathway.[1][3] In the context of osteoarthritis, this compound has also been shown to downregulate the Jak-STAT signaling pathway.[1]

NF-κB Signaling Pathway

The administration of this compound leads to a reduction in the levels of key proteins within the NF-κB signaling cascade, including PI3K, IKK, and IκB. This ultimately results in decreased levels of the transcription factor NF-κB, which is a master regulator of inflammatory gene expression.[1]

Jak-STAT Signaling Pathway (in Osteoarthritis)

In the monoiodoacetate-induced osteoarthritis model, this compound was also observed to decrease the levels of Jak-2 and STAT-1, key components of the Jak-STAT pathway, which is also implicated in inflammatory processes.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of this compound.

Adjuvant-Induced Arthritis (AIA) in Rats

This model is a well-established animal model of rheumatoid arthritis.

-

Animals: Male Lewis rats.[1]

-

Induction of Arthritis: A single subcutaneous injection of 100 µL of a suspension containing incomplete Freund's adjuvant and 10 mg/mL of heat-killed Mycobacterium tuberculosis H37Ra was administered at the base of the tail.[1]

-

Treatment: this compound was administered orally by gavage at a dose of 100 µg/kg, three times daily, commencing at the onset of disease symptoms.[1]

-

Assessment: The severity of arthritis was evaluated using a clinical scoring system that assesses inflammation of the paws.[1]

Monoiodoacetate (MIA)-Induced Osteoarthritis (OA) in Rats

This model mimics the cartilage degradation and pain associated with human osteoarthritis.

-

Animals: Rats (strain not specified in the abstract).[1]

-

Induction of Osteoarthritis: Osteoarthritis was induced by an intra-articular injection of monoiodoacetate (MIA) into the knee joint.[1]

-

Treatment: this compound was administered orally at a dose of 100 µg/kg.[1]

-

Assessment: The development of osteoarthritis was monitored by measuring knee swelling and edema.[1]

Concanavalin A-Induced Liver Inflammation in Mice

This model is used to study T-cell mediated liver injury.

-

Animals: Mice (strain not specified in the abstract).[1]

-

Induction of Liver Inflammation: Liver inflammation was induced by an intravenous injection of Concanavalin A.[1]

-

Treatment: this compound was administered orally at doses of 10 µg/kg and 100 µg/kg.[1]

-

Assessment: Liver injury was quantified by measuring the serum levels of glutamic pyruvate (B1213749) transaminase (SGPT) and serum glutamic oxaloacetic transaminase (SGOT).[1]

Western Blot Analysis of Signaling Proteins

To elucidate the molecular mechanism of this compound, Western blot analysis was performed on paw tissue and peripheral blood mononuclear cells (PBMCs).[1]

-

Sample Preparation: Protein extracts were prepared from the paw tissue of rats with adjuvant-induced arthritis and from PBMCs.

-

Protein Quantification: Protein concentration was determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for the target proteins (A3AR, PI3K, IKK, IκB, NF-κB, Jak-2, and STAT-1).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates significant anti-inflammatory effects in multiple preclinical models of inflammatory diseases. Its mechanism of action, centered on the allosteric modulation of the A3AR and subsequent downregulation of the NF-κB and Jak-STAT signaling pathways, presents a targeted approach to inflammation therapy. The data and protocols summarized in this guide provide a solid foundation for further research and development of this compound as a novel anti-inflammatory therapeutic. The targeted nature of this compound's action, which is more pronounced in inflamed tissues with high adenosine levels, suggests a promising efficacy and safety profile that warrants further investigation in clinical settings.

References

- 1. benchchem.com [benchchem.com]

- 2. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A₃ adenosine receptor allosteric modulator induces an anti-inflammatory effect: in vivo studies and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

LUF6000: A Deep Dive into its Modulation of the NF-κB Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

LUF6000 is a novel small molecule that has garnered significant attention in the field of pharmacology for its potent anti-inflammatory properties. It functions as a positive allosteric modulator (PAM) of the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in the regulation of inflammatory processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its intricate interplay with the Nuclear Factor-kappa B (NF-κB) signaling pathway. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's therapeutic potential.

Core Mechanism of Action: Allosteric Modulation of A3AR

This compound does not directly activate the A3AR but instead binds to an allosteric site, a location distinct from the orthosteric site where the endogenous ligand, adenosine, binds. This binding event induces a conformational change in the receptor that enhances the binding affinity and/or efficacy of adenosine.[1] Consequently, this compound potentiates the natural, localized anti-inflammatory effects of adenosine, particularly in tissues where adenosine concentrations are elevated, such as sites of inflammation.

The primary anti-inflammatory effects of this compound are mediated through the downregulation of the NF-κB signaling pathway.[1][2][3] NF-κB is a pivotal transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting this pathway, this compound effectively dampens the inflammatory cascade.

The this compound-NF-κB Signaling Pathway

This compound's modulation of the A3AR initiates a signaling cascade that ultimately leads to the inhibition of NF-κB. The key molecular players in this pathway that are downregulated by this compound include Phosphoinositide 3-kinase (PI3K), IκB kinase (IKK), and the inhibitor of NF-κB (IκB).[1][3] The sequential downregulation of these upstream signaling molecules prevents the release and nuclear translocation of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Quantitative Data on NF-κB Pathway Modulation

In vivo studies have demonstrated the significant anti-inflammatory effects of this compound in various animal models of inflammation.[1][2] The primary method for quantifying the downregulation of NF-κB pathway proteins has been Western blot analysis. While specific numerical values for protein expression levels are not always detailed in publications, the consistent observation is a marked reduction in the expression of key signaling proteins following this compound administration.

Table 1: Effect of this compound on the Expression of NF-κB Signaling Proteins in Rat Peripheral Blood Mononuclear Cells (PBMCs)

| Target Protein | Observed Effect of this compound Treatment | Method of Detection | Reference |

| PI3K | Downregulation | Western Blot | [1] |

| IKK | Downregulation | Western Blot | [1] |

| IκB | Downregulation | Western Blot | [1] |

| NF-κB (p65) | Downregulation | Western Blot | [1] |

Note: The table represents a qualitative summary of the quantitative data presented in the cited literature, which primarily uses Western blot imaging to show a decrease in protein levels.

Experimental Protocols

The following is a detailed protocol for Western blot analysis, a key experimental method used to investigate the effect of this compound on the NF-κB signaling pathway, based on methodologies described in the literature.[1]

Western Blot Analysis of NF-κB Signaling Proteins in Rat PBMCs

1. Sample Preparation:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of control and this compound-treated rats using a density gradient centrifugation method (e.g., with Ficoll-Paque).

-

Wash the isolated PBMCs with ice-cold phosphate-buffered saline (PBS).

2. Cell Lysis:

-

Resuspend the PBMC pellet in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.

-

Incubate the lysate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the total protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.

4. SDS-PAGE:

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins based on their molecular weight.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer apparatus.

-

Confirm the transfer efficiency by staining the membrane with Ponceau S.

6. Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (PI3K, IKK, IκB, NF-κB p65) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. The antibody dilutions should be optimized according to the manufacturer's recommendations.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, specific to the primary antibody host species, for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

7. Detection and Analysis:

-

Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the corresponding loading control bands to determine the relative protein expression levels.

Caption: A generalized workflow for Western blot analysis.

Conclusion

This compound represents a promising therapeutic candidate for inflammatory diseases due to its unique mechanism of action as a positive allosteric modulator of the A3 adenosine receptor. Its ability to potentiate the endogenous anti-inflammatory effects of adenosine by downregulating the NF-κB signaling pathway provides a targeted approach to mitigating inflammation. The detailed understanding of its interaction with key signaling molecules such as PI3K, IKK, and IκB, as elucidated through techniques like Western blotting, is crucial for its continued development and clinical application. This technical guide provides a foundational understanding for researchers and professionals in the field to further explore the therapeutic potential of this compound.

References

- 1. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A₃ adenosine receptor allosteric modulator induces an anti-inflammatory effect: in vivo studies and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genetic and functional modulation by agonist MRS5698 and allosteric enhancer this compound at the native A3 adenosine receptor in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

LUF6000: A Novel Allosteric Modulator for Downregulating Inflammatory Proteins

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LUF6000 is a potent and selective allosteric modulator of the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in the modulation of inflammatory processes. This document provides a comprehensive overview of the mechanism of action, key experimental findings, and detailed protocols related to the anti-inflammatory properties of this compound. By enhancing the binding of endogenous adenosine to A3AR, particularly at sites of inflammation where adenosine concentrations are elevated, this compound initiates a signaling cascade that leads to the downregulation of critical inflammatory proteins. This targeted action makes this compound a promising therapeutic candidate for a range of inflammatory conditions.

Introduction

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The A3 adenosine receptor (A3AR) is overexpressed in inflammatory cells, making it a key target for anti-inflammatory therapies.[1][2] this compound, an imidazoquinolinamine derivative, acts as a positive allosteric modulator (PAM) of A3AR.[3] Unlike direct agonists, allosteric modulators like this compound offer a more nuanced and potentially safer therapeutic approach by enhancing the effect of the endogenous ligand, adenosine, primarily in pathological tissues where adenosine levels are naturally high.[1][2] This technical guide delves into the molecular mechanisms through which this compound exerts its anti-inflammatory effects, focusing on the downregulation of key inflammatory signaling pathways and proteins.

Mechanism of Action: A3AR Modulation

This compound enhances the efficacy of adenosine at the A3AR, converting the receptor's response to its endogenous ligand more robust.[1][4] This allosteric modulation is particularly effective in inflammatory microenvironments where adenosine concentrations are significantly elevated.[1][2] The binding of adenosine to the this compound-modulated A3AR initiates a downstream signaling cascade that ultimately suppresses the expression and activity of key inflammatory mediators.

Signaling Pathways Modulated by this compound

This compound has been shown to downregulate two critical inflammatory signaling pathways: the NF-κB pathway and the Jak-2/STAT-1 pathway.[1]

// Invisible edges for layout edge [style=invis]; PI3K -> IKK -> IkB -> NFkB_inactive; Jak2 -> STAT1; NFkB_inactive -> NFkB_active;

// Inhibition representation A3AR -> PI3K [lhead=cluster_cytoplasm, color="#EA4335", arrowhead=tee, minlen=2]; A3AR -> Jak2 [color="#EA4335", arrowhead=tee];

// Annotations node [shape=plaintext, fontcolor="#202124"]; note1 [label="Downregulation Cascade"]; A3AR -> note1 [style=invis]; } enddot Caption: this compound-mediated A3AR signaling downregulates inflammatory pathways.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been demonstrated in several preclinical models. The following tables summarize the key findings regarding the downregulation of inflammatory proteins and other relevant markers.

Table 1: Downregulation of Inflammatory Signaling Proteins by this compound

| Protein | Experimental Model | Tissue/Cell Type | Effect | Reference |

| NF-κB Pathway | ||||

| A3AR | Adjuvant Induced Arthritis (Rat) | Paw, PBMCs | Downregulated | [1] |

| PI3K | Adjuvant Induced Arthritis (Rat) | PBMCs | Downregulated | [1] |

| IKK | Adjuvant Induced Arthritis (Rat) | PBMCs | Downregulated | [1] |

| IκB | Adjuvant Induced Arthritis (Rat) | PBMCs | Downregulated | [1] |

| NF-κB | Adjuvant Induced Arthritis (Rat) | PBMCs | Decreased Levels | [1][5] |

| Jak-2/STAT-1 Pathway | ||||

| Jak-2 | Monoiodoacetate Induced Osteoarthritis (Rat) | PBMCs | Downregulated | [1] |

| STAT-1 | Monoiodoacetate Induced Osteoarthritis (Rat) | PBMCs | Downregulated | [1] |

PBMCs: Peripheral Blood Mononuclear Cells

Table 2: Therapeutic Effects of this compound in Animal Models of Inflammation

| Experimental Model | Key Findings | Dosage | Reference |

| Adjuvant Induced Arthritis (Rat) | Reduced RA clinical score | 100 μg/kg, thrice daily, PO | [1] |

| Monoiodoacetate Induced Osteoarthritis (Rat) | Decreased disease manifestation | 100 μg/kg, twice daily, PO | [1] |

| Concanavalin A Induced Liver Inflammation (Mice) | Decreased serum glutamic pyruvate (B1213749) transaminase (SGPT) and serum glutamic oxaloacetic transaminase (SGOT) levels | 10 and 100 μg/kg, twice daily, PO | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following section outlines the key experimental protocols used in the studies of this compound.

Animal Models of Inflammation

-

Adjuvant Induced Arthritis (AIA) in Rats:

-

Animals: Lewis rats.

-

Induction: Subcutaneous injection of complete Freund's adjuvant at the base of the tail.

-

Treatment: this compound (100 μg/kg) was administered orally (PO) by gavage, thrice daily, starting from the onset of the disease.[1]

-

Assessment: Clinical scoring of arthritis severity.

-

-

Monoiodoacetate (MIA) Induced Osteoarthritis (OA) in Rats:

-

Animals: Rats (strain not specified in the abstract).

-

Induction: Intra-articular injection of MIA through the patellar ligament of the right knee.

-

Treatment: this compound (100 μg/kg) was administered PO, twice daily (BID), starting from the onset of the disease.[1]

-

Assessment: Evaluation of disease manifestation.

-

-

Concanavalin A (Con A) Induced Liver Inflammation in Mice:

-

Animals: Male C57BL/6J mice, 8 weeks of age.

-

Induction: Intravenous injection (tail vein) of Concanavalin A (20 mg/kg).

-

Treatment: this compound (10 and 100 μg/kg) was administered PO by gavage, twice daily, starting 8 hours after Con A administration.[1]

-

Assessment: Measurement of serum SGPT and SGOT levels.

-

Protein Expression Analysis

-

Method: Western Blot (WB) analysis.

-

Sample Preparation: Protein extracts were prepared from paw tissue and peripheral blood mononuclear cells (PBMCs).

-

Procedure: Standard Western blot protocols were used to separate proteins by size, transfer them to a membrane, and probe with specific antibodies against the target proteins (A3AR, PI3K, IKK, IκB, NF-κB, Jak-2, and STAT-1).

-

Detection: Protein bands were visualized and quantified to determine the relative expression levels.

Conclusion

This compound represents a significant advancement in the development of targeted anti-inflammatory therapies. Its unique mechanism as a positive allosteric modulator of the A3AR allows for the potentiation of the body's natural anti-inflammatory response at sites of injury and disease, while potentially minimizing off-target effects. The preclinical data robustly support the role of this compound in downregulating key inflammatory proteins through the inhibition of the NF-κB and Jak-2/STAT-1 signaling pathways. These findings position this compound as a compelling candidate for further investigation and development for the treatment of a variety of inflammatory disorders.[1]

References

- 1. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A₃ adenosine receptor allosteric modulator induces an anti-inflammatory effect: in vivo studies and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic and functional modulation by agonist MRS5698 and allosteric enhancer this compound at the native A3 adenosine receptor in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

LUF6000: A Technical Guide to its Allosteric Modulation of the A3 Adenosine Receptor

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of LUF6000, a significant allosteric modulator of the A3 adenosine (B11128) receptor (A3AR). This document details its mechanism of action, impact on adenosine binding affinity, and the downstream signaling pathways it influences.

Introduction to this compound

This compound, chemically known as N-(3,4-dichloro-phenyl)-2-cyclohexyl-lH-imidazo [4,5-c]quinolin-4-amine, is a potent and orally active positive allosteric modulator (PAM) of the human A3 adenosine receptor.[1][2] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a topographically distinct site on the A3AR.[3][4] This allosteric binding enhances the binding and/or efficacy of endogenous orthosteric agonists like adenosine.[1][5] This modulatory action is particularly relevant in pathological conditions such as inflammation or cancer, where endogenous adenosine levels are elevated.[1][5] this compound itself does not induce receptor activation, which suggests a potentially safer therapeutic profile compared to orthosteric agonists.[1]

Mechanism of Action

This compound functions by enhancing the efficacy of A3AR agonists at the receptor's orthosteric site.[1] This has been demonstrated in various functional assays, including [³⁵S]GTPγS binding studies.[1] As a PAM, this compound can increase the maximal effect (Emax) of low-efficacy agonists and has even been shown to convert a nucleoside A3AR antagonist into an agonist.[6] This flexible modulation of agonist efficacy highlights its potential in fine-tuning A3AR signaling.[6] The binding of this compound is thought to induce a conformational change in the receptor that enhances its coupling to downstream G proteins.[4]

Quantitative Data on Allosteric Modulation

While direct binding affinity data for this compound is not extensively reported, its allosteric modulatory effects on orthosteric agonist binding and function have been quantified in several studies. The following tables summarize the key findings.

Table 1: Effect of this compound on Agonist-Induced [³⁵S]GTPγS Binding in Human A3AR

| Orthosteric Agonist | This compound Concentration (μM) | Fold Increase in Agonist Emax | Change in Agonist EC50 | Reference |

| Cl-IB-MECA | 10 | ~2-3 fold | 5-6 fold increase | [7] |

| Adenosine | Not specified | 45% increase in maximal effect | Not specified | [1] |

Table 2: Species-Dependent Modulatory Effect of this compound on Cl-IB-MECA-induced [³⁵S]GTPγS Binding

| Species | This compound Concentration (μM) | Effect on Agonist Emax | Reference |

| Human | 10 | Substantial enhancement | [7] |

| Dog | 10 | Substantial enhancement | [7] |

| Rabbit | 10 | Substantial enhancement | [7] |

| Mouse | 10 | Weak activity/20-30% increase | [7] |

Signaling Pathways Modulated by this compound

This compound-mediated enhancement of A3AR activation has been shown to modulate key inflammatory signaling pathways.

NF-κB Signaling Pathway

A primary mechanism for the anti-inflammatory effects of this compound is the deregulation of the NF-κB signaling pathway.[1][8] Activation of the A3AR, potentiated by this compound, leads to the downregulation of key proteins in this pathway, including PI3K, IKK, and IκB.[1] This ultimately results in decreased levels of the transcription factor NF-κB, which is a known mediator of inflammatory responses.[1]

Jak-STAT Signaling Pathway

In models of osteoarthritis, this compound administration has been shown to downregulate the inflammatory proteins Jak-2 and STAT-1.[1][2] This suggests that the Jak-STAT pathway is another important target of this compound's anti-inflammatory action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to characterize the activity of this compound.

[³⁵S]GTPγS Binding Assay

This assay is used to assess the activation of G protein-coupled receptors.

-

Cell Preparation : Membranes are prepared from HEK293 or CHO cells stably expressing the human A3AR.[6][7]

-

Incubation : Cell membranes (typically 5 μg of protein) are incubated in a buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10 mM MgCl₂, and adenosine deaminase (ADA).[6][9]

-

Reaction : this compound and the orthosteric agonist are added to the membrane suspension. The reaction is initiated by the addition of [³⁵S]GTPγS (final concentration 0.2 nM).[6]

-

Duration and Temperature : Incubations are typically carried out for 30 minutes at 25°C.[6]

-

Termination and Measurement : The reaction is terminated by rapid filtration through glass fiber filters. The radioactivity trapped on the filters, representing bound [³⁵S]GTPγS, is measured using a scintillation counter.[9]

-

Data Analysis : Basal binding is determined in the absence of agonists, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.

References

- 1. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]

- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

LUF6000: A Technical Guide to its Chemical Structure and Pharmacology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LUF6000, a significant allosteric modulator of the A3 adenosine (B11128) receptor (A3AR). The following sections detail its chemical identity, mechanism of action, pharmacological effects, and the experimental protocols used to elucidate its function.

Chemical Structure and Identification

This compound, a synthetic organic compound, is classified as a 3H-imidazo[4,5-c]quinolin-4-amine derivative.[1] Its chemical structure is characterized by a quinoline (B57606) core fused with an imidazole (B134444) ring. This core is substituted at position 2 with a cyclohexyl group and at position 4 with a 3,4-dichlorophenylamino moiety, features critical for its interaction with the A3 adenosine receptor.[1]

Below is a summary of its key chemical identifiers:

| Property | Value |

| Systematic IUPAC Name | 2-cyclohexyl-N-(3,4-dichlorophenyl)-3H-imidazo[4,5-c]quinolin-4-amine[1][2] |

| Molecular Formula | C22H20Cl2N4[1] |

| Molecular Weight | 411.33 g/mol [1] |

| CAS Registry Number | 890087-21-5[1][2] |

| PubChem CID | 11711282[1][2] |

| SMILES String | C1CCC(CC1)C2=NC3=C(N2)C(=NC4=CC=CC=C43)NC5=CC(=C(C=C5)Cl)Cl[1][2] |

Mechanism of Action and Pharmacological Profile

This compound functions as an orally active positive allosteric modulator (PAM) of the A3 adenosine receptor (A3AR).[2][3] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site.[4] This binding event induces a conformational change in the receptor that enhances the binding and/or efficacy of endogenous agonists like adenosine.[4][5] A key advantage of this mechanism is the potential for greater selectivity, as allosteric sites are generally less conserved than orthosteric sites within a receptor family.[4] this compound itself does not induce receptor activation in the absence of an orthosteric agonist.[4][5]

The pharmacological effects of this compound are primarily anti-inflammatory.[3][5] It has demonstrated efficacy in various preclinical models, including rat adjuvant-induced arthritis, monoiodoacetate-induced osteoarthritis, and concanavalin (B7782731) A-induced liver inflammation in mice.[5] The anti-inflammatory action is mediated through the modulation of several key signaling pathways.

Signaling Pathways

This compound's engagement with the A3AR leads to the deregulation of downstream signaling proteins. This includes the modulation of the PI3K, IKK, and IκB proteins, which culminates in the decreased activity of the transcription factor NF-κB.[5][6] NF-κB is a critical mediator of inflammatory responses. Additionally, this compound has been shown to downregulate the expression of Jak-2 and STAT-1, further contributing to its anti-inflammatory effects.[5]

Quantitative Data

The modulatory effects of this compound on A3AR function have been quantified in various assays. The following table summarizes key findings from a [35S]GTPγS binding assay, which measures the activation of G proteins upon receptor stimulation.

| Agonist | This compound Concentration (μM) | EC50 (nM) | Maximal Effect (% of NECA) |

| Cl-IB-MECA | 0 | 1.8 ± 0.4 | 58 ± 3 |

| 0.1 | 1.9 ± 0.5 | 80 ± 5 | |

| 1 | 2.5 ± 0.6 | 95 ± 6 | |

| 10 | 3.2 ± 0.7 | 105 ± 7 | |

| NECA | 0 | 25 ± 5 | 100 |

| 10 | 30 ± 6 | 110 ± 8 |

Data adapted from Gao et al., 2008.[4]

Experimental Protocols

The characterization of this compound has relied on a variety of experimental techniques. Below are detailed methodologies for key experiments.

[35S]GTPγS Binding Assay

This assay is a direct measure of G protein activation following receptor agonism.

-

Membrane Preparation: Membranes from CHO cells stably expressing the human A1 or A3 adenosine receptor are prepared as previously described.[4]

-

Assay Buffer: The assay is conducted in a 200 μl buffer containing 50 mM Tris HCl (pH 7.4), 1 mM EDTA, 1 mM MgCl2, 1 μM GDP, 1 mM dithiothreitol, 100 mM NaCl, 3 Units/ml adenosine deaminase, 0.2 nM [35S]GTPγS, 0.004% CHAPS, and 0.5% bovine serum albumin.[4]

-

Incubation: The reaction is initiated by adding the membrane suspension (5 μg protein/tube) to the test tubes. Incubations are carried out in duplicate for 30 minutes at 25°C.[4]

-

Termination and Measurement: The reaction is stopped by rapid filtration through Whatman GF/B filters. The filters are then washed, and the radioactivity trapped on the filters is measured by liquid scintillation counting.[7] Nonspecific binding is determined in the presence of 10 μM unlabeled GTPγS.[7]

In Vivo Animal Models of Inflammation

The anti-inflammatory properties of this compound have been evaluated in established animal models.

-

Rat Adjuvant-Induced Arthritis:

-

Lewis rats are injected subcutaneously at the base of the tail with a suspension of heat-killed Mycobacterium tuberculosis in incomplete Freund's adjuvant.[5]

-

This compound (e.g., 100 μg/kg) is administered orally by gavage, typically starting at the onset of disease symptoms.[5]

-

Disease progression is monitored by scoring paw inflammation.

-

-

Concanavalin A-Induced Liver Inflammation in Mice:

-

Male C57BL/6J mice are injected intravenously with concanavalin A (20 mg/kg).[5]

-

This compound (e.g., 10 and 100 μg/kg) is administered orally by gavage, starting 8 hours after concanavalin A administration.[5]

-

Liver inflammation is assessed by histological analysis and measurement of serum transaminases.

-

Western Blot Analysis

This technique is used to quantify the levels of specific proteins involved in the signaling pathways modulated by this compound.

-

Protein Extraction: Protein lysates are prepared from cells or tissues of interest (e.g., peripheral blood mononuclear cells from treated animals).[3]

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., A3AR, Jak-2, STAT-1).[3] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software.

References

- 1. This compound | 890087-21-5 | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

LUF6000: A Comprehensive Technical Guide on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

LUF6000 is a synthetic, small-molecule compound that has garnered significant interest in the scientific community for its potent and specific biological activity. It functions as a positive allosteric modulator (PAM) of the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes.[1][2] Unlike direct agonists that activate the receptor's primary binding site, this compound binds to a distinct, allosteric site, enhancing the receptor's response to endogenous agonists like adenosine.[3][4] This mode of action presents a promising therapeutic strategy, as it offers the potential for greater selectivity and a reduced risk of side effects compared to conventional orthosteric ligands.[3][5] This technical guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and key signaling pathways.

Core Mechanism of Action

This compound exerts its biological effects by modulating the function of the A3 adenosine receptor. As a PAM, it does not activate the A3AR on its own but potentiates the effects of orthosteric agonists.[2][3][6] This enhancement is observed as an increase in the maximal efficacy (Emax) of A3AR agonists in functional assays.[3][7] The binding of this compound to an allosteric site is thought to induce a conformational change in the receptor that facilitates a more efficient coupling to downstream signaling pathways upon agonist binding.[4]

The anti-inflammatory effects of this compound are attributed to its ability to downregulate the NF-κB signaling pathway.[5][6][8] This is achieved through the deregulation of several key signaling proteins, including PI3K, IKK, IκB, Jak-2, and STAT-1.[6] The administration of this compound leads to a decrease in the levels of NF-κB, a transcription factor known to mediate inflammatory responses.[6]

Quantitative Pharmacological Data

The biological activity of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

| Assay Type | Agonist | Species | This compound Concentration | Effect on Agonist Potency (EC50) | Effect on Agonist Efficacy (Emax) | Reference |

| [35S]GTPγS Binding | Cl-IB-MECA | Human | 10 µM | 5-6 fold increase | ~2-3 fold increase | [7] |

| [35S]GTPγS Binding | Cl-IB-MECA | Dog | 10 µM | Increased | > 2-fold increase | [7] |

| [35S]GTPγS Binding | Cl-IB-MECA | Rabbit | 10 µM | Not specified | > 2-fold increase | [7] |

| [35S]GTPγS Binding | Cl-IB-MECA | Mouse | 10 µM | No change | 20-30% increase | [7] |

| [35S]GTPγS Binding | Adenosine | Human | 10 µM | Not specified | > 2-fold increase | [7] |

| [35S]GTPγS Binding | Adenosine | Dog | 10 µM | Not specified | > 2-fold increase | [7] |

| [35S]GTPγS Binding | Adenosine | Rabbit | 10 µM | Not specified | > 2-fold increase | [7] |

| [35S]GTPγS Binding | Adenosine | Mouse | Not specified | Not specified | 46% increase | [7] |

| [35S]GTPγS Binding | Cl-IB-MECA | Human | 0.1 µM or higher | Tended to reduce | Increased | [3][9] |

| [35S]GTPγS Binding | NECA | Human | Not specified | Not specified | Less enhancement than for low-efficacy agonists | [3] |

| [35S]GTPγS Binding | MRS542 (antagonist) | Human | Not specified | Converted to an agonist | Converted to an agonist | [3] |

| cAMP Accumulation Assay | Cl-IB-MECA | Human | Not specified | No effect | Enhanced | [10] |

| cAMP Accumulation Assay | NECA | Human | 10 µM | Not specified | ~16% enhancement | [10] |

| cAMP Accumulation Assay | MRS541 (partial agonist) | Human | 10 µM | Not specified | >200% enhancement | [10] |

| cAMP Accumulation Assay | LUF5833 (partial agonist) | Human | 10 µM | Not specified | >200% enhancement | [10] |

| In Vivo Model | Species | This compound Dosage | Outcome | Reference |

| Rat Adjuvant-Induced Arthritis | Rat | 100 µg/kg, orally, thrice daily | Anti-inflammatory effect | [6] |

| Monoiodoacetate-Induced Osteoarthritis | Rat | Not specified | Anti-inflammatory effect | [1] |

| Concanavalin A-Induced Liver Inflammation | Mouse | 10 and 100 µg/kg, orally, twice daily | Anti-inflammatory effect | [6] |

| Diabetic Erectile Dysfunction | Rat | Not specified | Increased intracavernosal pressure | [8] |

Signaling Pathways

The biological activity of this compound is mediated through its modulation of specific intracellular signaling pathways.

Caption: this compound allosterically modulates A3AR signaling.

Caption: this compound's anti-inflammatory mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the biological activity of this compound.

[35S]GTPγS Binding Assay

This assay is used to measure the activation of G proteins by the A3AR in response to agonist stimulation, and the modulatory effect of this compound.

Materials:

-

HEK293 cell membranes expressing the A3 adenosine receptor

-

[35S]GTPγS (specific activity ~1250 Ci/mmol)

-

GTPγS (unlabeled)

-

GDP

-

Adenosine deaminase (ADA)

-

A3AR agonist (e.g., Cl-IB-MECA)

-

This compound

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/C)

Procedure:

-

Prepare cell membranes from HEK293 cells stably expressing the A3AR.

-

Thaw the membrane preparation on ice.

-

Prepare the reaction mixture in the assay buffer containing GDP (10 µM) and adenosine deaminase (1 U/mL).

-

Add the A3AR agonist at various concentrations to the reaction tubes.

-

For assessing the effect of this compound, add this compound at the desired concentration to a parallel set of tubes containing the agonist.

-

Initiate the binding reaction by adding the cell membrane preparation (typically 5-20 µg of protein per tube).

-

Add [35S]GTPγS to a final concentration of 0.1-0.5 nM.

-

Incubate the reaction mixture at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Analyze the data using non-linear regression to determine EC50 and Emax values.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Functionally biased modulation of A3 adenosine receptor agonist efficacy and potency by imidazoquinolinamine allosteric enhancers - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of LUF6000: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo efficacy studies of LUF6000, a positive allosteric modulator of the A3 adenosine (B11128) receptor (A3AR). The data herein is primarily derived from a key study by Cohen et al. (2014), which demonstrated the anti-inflammatory properties of this compound in three distinct animal models of inflammatory disease.[1]

Core Concept: Mechanism of Action

This compound is an allosteric compound that modulates the A3AR, enhancing the binding affinity of the endogenous ligand, adenosine.[1] This is particularly relevant in inflammatory and tumor sites where adenosine levels are elevated.[1] this compound does not activate the A3AR on its own, suggesting a safer profile than direct agonists.[1] Its anti-inflammatory effects are mediated through the downregulation of key signaling pathways, including the NF-κB and Jak-2/STAT-1 pathways.[1]

Below is a diagram illustrating the proposed signaling pathway for this compound's anti-inflammatory action.

References

LUF6000: A Novel Allosteric Modulator for Arthritis and Inflammation Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LUF6000, a positive allosteric modulator of the A3 adenosine (B11128) receptor (A3AR), and its potential applications in arthritis and inflammation research. This document details the mechanism of action, summarizes key experimental findings, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Introduction to this compound

This compound is a small molecule, N-(3,4-dichlorophenyl)-2-cyclohexyl-1H-imidazo[4,5-c]quinolin-4-amine, that acts as a positive allosteric modulator (PAM) of the A3 adenosine receptor (A3AR).[1] A3AR is a G protein-coupled receptor that is overexpressed in inflammatory cells, making it a promising therapeutic target for inflammatory diseases like rheumatoid arthritis and osteoarthritis.[1][2] Unlike direct agonists, this compound enhances the binding affinity and efficacy of the endogenous ligand, adenosine, at the A3AR. This mechanism is particularly advantageous because adenosine levels are naturally elevated at sites of inflammation and hypoxia, allowing for targeted therapeutic effects while minimizing systemic side effects.[1][3]

Mechanism of Action

This compound exerts its anti-inflammatory effects by potentiating the natural signaling of adenosine through the A3AR. This modulation triggers a cascade of intracellular events that ultimately suppress inflammatory responses. The core mechanism involves the downregulation of key pro-inflammatory signaling pathways, primarily the NF-κB and Jak-STAT pathways.

A3AR Signaling and Allosteric Modulation

The A3AR is coupled to inhibitory G proteins (Gi), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2] this compound, by binding to an allosteric site on the A3AR, enhances the receptor's response to adenosine. This enhanced signaling leads to the downstream modulation of several key inflammatory kinases and transcription factors.[1]

References

- 1. Effective Technical Protocol for Producing a Mono-Iodoacetate-Induced Temporomandibular Joint Osteoarthritis in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chondrex.com [chondrex.com]

- 3. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model | PLOS One [journals.plos.org]

LUF6000's Impact on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LUF6000, a potent and selective positive allosteric modulator (PAM) of the A3 adenosine (B11128) receptor (A3AR), has demonstrated significant anti-inflammatory properties. This technical guide delves into the core mechanisms by which this compound modulates cytokine production, focusing on its influence on key signaling pathways. Experimental evidence points to the downregulation of the NF-κB signaling cascade as the primary mechanism, leading to a reduction in the expression of pro-inflammatory mediators. This document provides a comprehensive overview of the available data, detailed experimental protocols, and visual representations of the underlying molecular pathways to facilitate further research and drug development efforts in the field of inflammation and immunology.

Introduction

This compound is a 1H-imidazo[4,5-c]quinolin-4-amine derivative that acts as a positive allosteric modulator of the human A3 adenosine receptor.[1] Unlike direct agonists, this compound enhances the binding and efficacy of endogenous adenosine, particularly at sites of inflammation and ischemia where adenosine levels are elevated.[2] The A3AR is a G protein-coupled receptor (GPCR) predominantly coupled to Gi, and its activation initiates a cascade of intracellular events that ultimately regulate inflammatory responses.[3] The overexpression of A3AR in inflammatory cells makes it a promising therapeutic target for a range of inflammatory conditions.[2][4] this compound has been shown to exert anti-inflammatory effects in various preclinical models of inflammation, including adjuvant-induced arthritis, monoiodoacetate-induced osteoarthritis, and concanavalin (B7782731) A-induced liver inflammation.[2]

Core Mechanism of Action: Downregulation of the NF-κB Signaling Pathway

The primary mechanism by which this compound exerts its anti-inflammatory effects, including the modulation of cytokine production, is through the negative regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those encoding for cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

In vivo studies have demonstrated that administration of this compound leads to a significant downregulation of key proteins within the NF-κB cascade. This includes the p65 subunit of NF-κB itself, as well as upstream signaling molecules such as Phosphoinositide 3-kinase (PI3K), IκB kinase (IKK), and the inhibitor of NF-κB, IκB.[2] By inhibiting the degradation of IκB, this compound effectively sequesters the NF-κB p50/p65 heterodimer in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.

Furthermore, this compound has been observed to reduce the levels of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 1 (STAT1), suggesting a broader impact on inflammatory signaling pathways.[2]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for this compound in modulating the NF-κB signaling pathway.

Quantitative Data on Cytokine Production

While the inhibitory effect of this compound on the NF-κB signaling pathway is well-documented, specific quantitative data on the resulting reduction of individual cytokine protein levels (e.g., TNF-α, IL-6, IL-1β) from in vitro or in vivo studies is not extensively available in the public domain. Studies have primarily focused on the upstream signaling molecules. However, research on A3AR agonists, whose effects are enhanced by this compound, has shown a marked decrease in TNF-α mRNA.[1] Further research is required to quantify the direct impact of this compound on the secretion of these key inflammatory mediators.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effects on cytokine production and related signaling pathways.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol is designed to assess the protein levels of key components of the NF-κB signaling pathway (e.g., p65, IκBα, phospho-IκBα) in cell lysates following treatment with this compound.

a. Cell Culture and Treatment:

-

Culture appropriate cells (e.g., peripheral blood mononuclear cells - PBMCs, synoviocytes) in their recommended medium.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat cells with this compound at various concentrations for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS, or an A3AR agonist) for a predetermined time to activate the NF-κB pathway. A vehicle-treated control group should be included.

b. Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

c. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

d. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol is for the quantitative measurement of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

a. Sample Collection:

-

Following cell treatment as described in section 4.1.a, collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cellular debris.

-

Store the supernatants at -80°C until analysis.

b. ELISA Procedure:

-

Use a commercial ELISA kit for the specific cytokine of interest and follow the manufacturer's instructions.

-

Typically, this involves adding standards and samples to a microplate pre-coated with a capture antibody.

-

Incubate the plate to allow the cytokine to bind to the antibody.

-

Wash the plate to remove unbound substances.

-

Add a biotin-conjugated detection antibody that binds to the captured cytokine.

-

Wash the plate and add a streptavidin-HRP conjugate.

-

Wash the plate and add a substrate solution (e.g., TMB) to develop a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the effects of this compound.

Conclusion

This compound represents a promising therapeutic agent for inflammatory diseases due to its unique mechanism of action as a positive allosteric modulator of the A3 adenosine receptor. Its ability to enhance the endogenous anti-inflammatory effects of adenosine, primarily through the downregulation of the NF-κB signaling pathway, provides a targeted approach to reducing the production of pro-inflammatory cytokines. While the qualitative effects on signaling pathways are established, further research is warranted to provide detailed quantitative data on the dose-dependent effects of this compound on the secretion of specific cytokines. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further elucidate the therapeutic potential of this compound and similar A3AR modulators.

References